molecular formula C18H30N4O4 B609950 N-(4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl)-3,3-dimethylbutanamide CAS No. 1354712-92-7

N-(4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl)-3,3-dimethylbutanamide

Cat. No. B609950
M. Wt: 366.46
InChI Key: XHJMCIALHJMEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883812B2

Procedure details

To a solution of 4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-amine (36.97 g, 137.8 mmol), triethylamine (15.25 g, 21.0 mL, 150.7 mmol) in ethyl acetate (370 mL) was added tert-butylacetyl chloride (20.26 g, 21.0 mL, 150.5 mmol, 1.1 equiv) dropwise over 15 min. The resulting suspension was stirred overnight at RT, then poured into water, stirred 30 min, and subsequently transferred to a separatory funnel rinsing with ethyl acetate (100 mL). The organic extract was separated and washed with brine (100 mL), dried over magnesium sulfate, filtered, and concentrated to provide yellow-orange solids, which were taken up in 1:1 heptane: methyl tert-butylether (500 mL) and stirred at RT. The resulting suspension was filtered, and the solids were washed with 1:1 heptane: methyl tert-butylether (100 mL) and dried to afford 39.76 g of N-(4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl)-3,3-dimethylbutanamide, Example 1, as a white solid. 1H NMR (CDCl3) δ 6.14 (br. s., 1H) 4.23 (ddd, J=14.2, 5.7, 4.5 Hz, 2H) 3.87 (s, 6H) 3.40-3.48 (m, 1H) 3.39 (s, 3H) 3.37 (assumed ddd, J=13.5, 9.2, 3.3 Hz, 2H partially obscured by singlet) 2.20 (s, 2H) 1.83-1.99 (m, 2H) 1.47-1.61 (m, 2H) 1.10 (s, 9H). MS: (ESI) m/z=367.2 (M+1).
Name
4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-amine
Quantity
36.97 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([NH2:9])=[C:7]([O:10][CH3:11])[N:6]=[C:5]([N:12]2[CH2:17][CH2:16][CH:15]([O:18][CH3:19])[CH2:14][CH2:13]2)[N:4]=1.C(N(CC)CC)C.[C:27]([CH2:31][C:32](Cl)=[O:33])([CH3:30])([CH3:29])[CH3:28].O>C(OCC)(=O)C.COC(C)(C)C.CCCCCCC>[CH3:11][O:10][C:7]1[C:8]([NH:9][C:32](=[O:33])[CH2:31][C:27]([CH3:30])([CH3:29])[CH3:28])=[C:3]([O:2][CH3:1])[N:4]=[C:5]([N:12]2[CH2:17][CH2:16][CH:15]([O:18][CH3:19])[CH2:14][CH2:13]2)[N:6]=1

Inputs

Step One
Name
4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-amine
Quantity
36.97 g
Type
reactant
Smiles
COC1=NC(=NC(=C1N)OC)N1CCC(CC1)OC
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)(C)(C)CC(=O)Cl
Name
Quantity
370 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
COC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
subsequently transferred to a separatory funnel
WASH
Type
WASH
Details
rinsing with ethyl acetate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide yellow-orange solids, which
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solids were washed with 1:1 heptane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methyl tert-butylether (100 mL) and dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=NC(=NC(=C1NC(CC(C)(C)C)=O)OC)N1CCC(CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 39.76 g
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.